
2-(Pyrazol-1-ylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazol-1-ylmethyl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the reaction of pyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反応の分析
Types of Reactions: 2-(Pyrazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
2-(Pyrazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Pyrazol-1-ylmethyl)pyridine depends on its application:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic sites that facilitate various chemical reactions.
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity.
類似化合物との比較
- 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Di-tert-butylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Diphenylpyrazol-1-ylmethyl)pyridine
Comparison: 2-(Pyrazol-1-ylmethyl)pyridine is unique due to its specific structural features that allow it to form stable complexes with a variety of metal ions. Compared to its analogs, it offers a balance between steric hindrance and electronic properties, making it a versatile ligand in coordination chemistry .
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
2-(pyrazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h1-7H,8H2 |
InChIキー |
XVVZPLYAFPQWFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


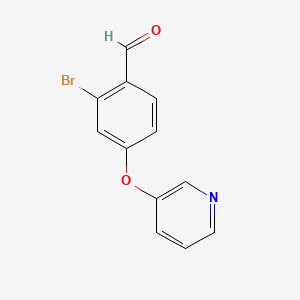

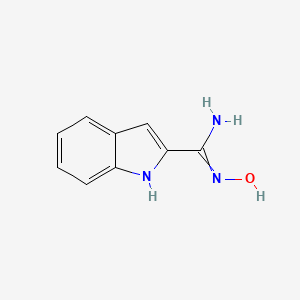
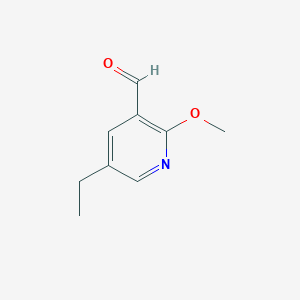
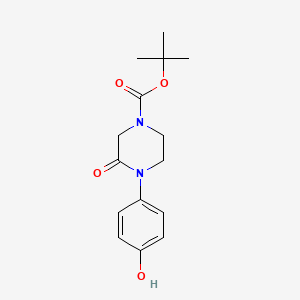

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
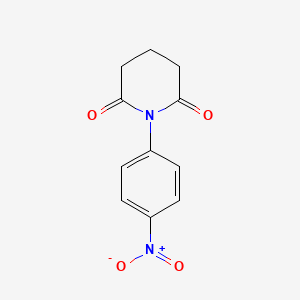
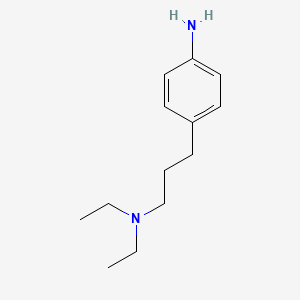
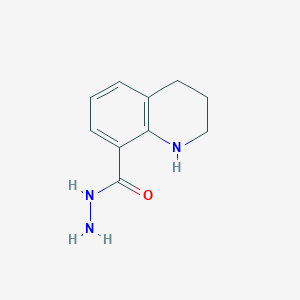
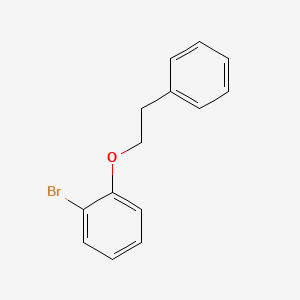
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)

